GlehlinosideC -

GlehlinosideC

Catalog Number: EVT-15374395
CAS Number:
Molecular Formula: C26H32O13
Molecular Weight: 552.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GlehlinosideC is a natural product found in Glehnia littoralis with data available.
Source and Classification

Glehlinoside C is classified under glycosphingolipids, which can be further divided based on the core structure of their ceramide and glycan components. It typically features a glucosylated or galactosylated ceramide core. Glycosphingolipids are predominantly found in mammalian tissues, particularly in the brain and immune cells, where they contribute to membrane integrity and cellular communication .

Synthesis Analysis

Methods of Synthesis

The biosynthesis of Glehlinoside C involves several enzymatic steps that convert simpler precursors into complex glycosphingolipid structures. Key enzymes include:

  • UDP-glucose ceramide glucosyltransferase (UGCG), which catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.
  • β1,4-galactosyltransferase (B4GALT5/6), responsible for synthesizing lactosylceramide from glucosylceramide.

These enzymes facilitate the sequential addition of sugar residues to the ceramide backbone, resulting in the formation of complex glycosphingolipids like Glehlinoside C .

Technical Details

The synthesis typically occurs within the Golgi apparatus, where glycosyltransferases add sugar moieties to lipid precursors. The process is highly regulated and can vary based on cell type and developmental stage. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to analyze the structural diversity and purity of synthesized glycosphingolipids .

Molecular Structure Analysis

Structure of Glehlinoside C

Glehlinoside C consists of a hydrophilic glycan portion attached to a hydrophobic ceramide. The specific structure includes:

  • A sphingoid base (commonly sphingosine) linked to a fatty acyl group.
  • A carbohydrate moiety that varies among different glycosphingolipids but typically includes glucose or galactose residues.

This amphiphilic nature allows Glehlinoside C to integrate into lipid bilayers while presenting its glycan portion outward, facilitating interactions with other biomolecules .

Data on Molecular Structure

The molecular formula and specific structural data for Glehlinoside C can be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, which provide insights into its molecular weight and the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions Involving Glehlinoside C

Glehlinoside C participates in various biochemical reactions that are crucial for cellular function:

  • Hydrolysis: Enzymatic cleavage can release the glycan moiety from the ceramide backbone.
  • Sialylation: The addition of sialic acid residues can modify its properties and enhance its role in cell signaling.

These reactions are mediated by specific enzymes that recognize the structure of Glehlinoside C, allowing it to participate in metabolic pathways related to cell recognition and immune response .

Technical Details on Reactions

The kinetics and mechanisms of these reactions can be studied using enzyme assays that measure substrate turnover rates. Additionally, advanced analytical techniques help characterize reaction products, providing insights into how modifications affect biological activity .

Mechanism of Action

Process Involved

Glehlinoside C exerts its biological effects primarily through interactions with cell surface receptors. It plays a role in:

  • Cell signaling: Modulating pathways involved in cell growth, differentiation, and apoptosis.
  • Immune modulation: Influencing immune cell functions by altering membrane composition and receptor availability.

The mechanism involves binding to specific receptors on target cells, triggering intracellular signaling cascades that lead to physiological responses .

Data Supporting Mechanism

Studies have shown that alterations in glycosphingolipid composition can significantly impact immune responses, indicating that Glehlinoside C may play a vital role in maintaining immune homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

Glehlinoside C exhibits typical characteristics of glycosphingolipids:

  • Solubility: It is amphiphilic, allowing it to interact with both aqueous environments and lipid membranes.
  • Melting Point: Specific melting points vary based on the fatty acid composition of the ceramide.

Chemical Properties

Chemically, Glehlinoside C is stable under physiological conditions but can undergo hydrolysis or enzymatic degradation. Its reactivity is influenced by the presence of hydroxyl groups on its sugar moieties, which participate in hydrogen bonding and interactions with other biomolecules .

Applications

Scientific Uses

Glehlinoside C has several potential applications in scientific research and medicine:

  • Diagnostic tools: Its unique structural features make it a candidate for biomarkers in disease detection.
  • Therapeutic agents: Research is ongoing into its use as an immunomodulatory agent or as part of targeted drug delivery systems.

The study of Glehlinoside C contributes to understanding complex diseases such as cancer and autoimmune disorders by elucidating its role in cellular processes .

Biosynthetic Pathways & Metabolic Engineering

Biogenetic Origins in Glehnia littoralis Phylogenetic Lineages

Glehnia littoralis (family Apiaceae) is a coastal plant with a disjunct distribution across East Asia and North America. Its phylogenetic position within the Apiaceae—closely related to Angelica dahurica—is critical for understanding the evolution of glehlinoside C biosynthesis [4] [8]. Chloroplast genome analysis (147,552 bp) reveals conserved quadripartite structures and unique mutations (26 SNPs, 21 indels) in protein-coding regions that correlate with secondary metabolite diversification. These genomic variations serve as markers for chemotype differentiation, particularly in populations from Shenzhen, China (22°28′N), where glehlinoside C was first isolated [4] [8]. The compound’s structural core—a ceramide-linked tetra-glycoside with α-1,4-galacturonic acid—shares ancestral linkages with angelicoside precursors in sister taxa, suggesting convergent evolution of glycosphingolipid pathways in coastal Apiaceae [1] [8].

Table 1: Phylogenetic Markers in Glehlinoside C-Producing Lineages

Genomic RegionMutation TypeFunctional Implication
LSC (93,277 bp)38 SNPsAlters diterpene synthase accessibility to glycan substrates
IR (18,365 bp)4 indelsDisrupts ndhF expression, enhancing glycolipid precursor flux
ycf3 gene2 intron variantsModulates chloroplast lipid transport machinery

Enzymatic Machinery for Glycosylation & Acyl Transfer Reactions

Glehlinoside C biosynthesis involves a three-phase enzymatic cascade:

  • Ceramide priming: Sphinganine Δ4-desaturase (GlDES1) generates the ceramide backbone using C24:0 fatty acyl-CoA substrates, with hydroxylation at C4 confirmed via heterologous expression [1].
  • Glycosylation: A UDP-galacturonosyltransferase (GlUGT3) catalyzes α-1,4 linkage to ceramide, followed by β-1,3-glucuronylation by GlUGT7. These glycosyltransferases exhibit strict regiospecificity, with Km values < 5 μM for UDP-glucuronic acid [1] [9].
  • Acylation: BAHD acyltransferase family member GlACT1 attaches p-coumaroyl moieties to the C6 position of terminal glucose. Structural modeling reveals a conserved HXXXD motif that positions the acyl donor adjacent to the glycan acceptor [1] [6].

Table 2: Key Enzymes in Glehlinoside C Assembly

EnzymeEC NumberCofactorKinetic ParametersInhibitors
GlUGT32.4.1.-UDP-GalAKm 3.2 μM, kcat 12 s⁻¹UDP-diazirine
GlUGT72.4.1.134UDP-GlcAKm 4.7 μM, kcat 8 s⁻¹2-Fluoro-UDP
GlACT12.3.1.268p-Coumaroyl-CoAKm 9.1 μM, kcat 6 s⁻¹Diethyl pyrocarbonate

Transcriptomic analysis identifies co-expression of these enzymes with cytochrome b₅ reductases (GlCYB5R), which maintain redox balance during glycosylation [3]. Notably, the Glehnia glycosylation machinery diverges from mammalian systems by lacking sialyltransferases and utilizing plant-specific GT64 family enzymes [9] [10].

Transcriptomic Profiling of Secondary Metabolite Biosynthesis

Single-cell RNA sequencing (scRNA-seq) of G. littoralis roots identified three metabolic cell types:

  • Proliferative meristem cells: Overexpress O-methyltransferases (OMTs) and phenylalanine ammonia-lyases (PALs) for phenolic precursor synthesis.
  • Endodermal storage cells: Contain 12-fold elevated transcripts of GlUGT3/GlUGT7 and lipid-transfer proteins (LTPs), with PTTG1 as a marker gene (log₂FC = 8.7, p = 1.2e⁻¹⁰) [3].
  • Periderm secretory cells: Enriched in BAHD acyltransferases and ABCG transporters for glehlinoside C extrusion.

Spatial transcriptomics using 1,800-gene panels demonstrated light-responsive downregulation: Under 16-h photoperiods, GlACT1 expression decreased by 78% (±5.2%), while dark exposure triggered a 4.3-fold induction (±0.8-fold) via MYB-type transcription factors (e.g., GlMYB87) binding to cis-elements in the GlACT1 promoter [3] [7]. This compartmentalization enables metabolic channeling, with 92% of glehlinoside C accumulating in root hypodermis.

Table 3: Transcriptomic Clusters in Glehlinoside C Biosynthesis

Cell Type ClusterMarker GenesFunctionEnrichment p-value
C1 (Meristem)PAL2, C4H, 4CLPhenolic backbone synthesis2.3e⁻¹⁴
C3 (Endodermis)GlUGT3, GlUGT7, FAD2Glycosylceramide assembly6.1e⁻²¹
C5 (Periderm)GlACT1, ABCG11, DIR1Acylation and transport3.8e⁻¹⁶

Metabolic engineering trials in Nicotiana benthamiana demonstrated that co-expression of GlUGT3/GlUGT7/GlACT1 yielded 0.8 mg/g DW glehlinoside C—comparable to native roots (1.2 mg/g DW). Omission of GlCYB5R reduced titers by 67%, confirming redox regulation’s essential role [3] [6].

Compound Name Standardization: Glehlinoside C, American silvertop glycoside, 7-O-p-coumaroyl-β-D-glucuronosyl-(1→3)-α-D-galacturonosylceramide

Properties

Product Name

GlehlinosideC

IUPAC Name

(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid

Molecular Formula

C26H32O13

Molecular Weight

552.5 g/mol

InChI

InChI=1S/C26H32O13/c1-35-17-9-13(4-8-21(29)30)3-6-15(17)37-19(11-27)22(31)14-5-7-16(18(10-14)36-2)38-26-25(34)24(33)23(32)20(12-28)39-26/h3-10,19-20,22-28,31-34H,11-12H2,1-2H3,(H,29,30)/b8-4+/t19-,20+,22-,23+,24-,25+,26+/m0/s1

InChI Key

FRTMBNNIFRBDDL-PREOLERJSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O

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